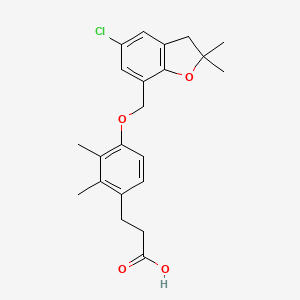
GPR120-Agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR120 Agonist 2 is a compound that targets the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4. This receptor is activated by medium-chain and long-chain fatty acids and plays a crucial role in regulating glucose metabolism and inflammation. GPR120 Agonist 2 has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes mellitus, by enhancing insulin sensitivity and reducing blood glucose levels .
Wissenschaftliche Forschungsanwendungen
GPR120-Agonist 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung der Aktivierung des GPR120-Rezeptors und seiner nachgeschalteten Effekte.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulierung von Entzündungen und Energiestoffwechsel in verschiedenen Zelltypen.
Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Typ-2-Diabetes mellitus, Fettleibigkeit und verwandten Stoffwechselstörungen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem er an den GPR120-Rezeptor bindet und zur Aktivierung nachgeschalteter Signalwege führt. Diese Aktivierung stimuliert die Freisetzung von Glucagon-like-Peptid-1 (GLP-1), das die Insulinsekretion von pankreatischen Betazellen verstärkt und die Glukoseaufnahme in peripheren Geweben verbessert. Zusätzlich hemmt die Aktivierung von GPR120 entzündungshemmende Signalwege, reduziert die Insulinresistenz und fördert die Stoffwechselgesundheit .
Ähnliche Verbindungen:
TUG-891: Ein weiterer GPR120-Agonist mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlichen Strukturmerkmalen.
Verbindung 11b: Ein neuartiger GPR120-Agonist mit verbesserter Stabilität und Hydrophilie im Vergleich zu this compound.
Verbindung 14d: Zeigt eine ausgezeichnete agonistische Aktivität und Selektivität für GPR120, mit potenziellen antidiabetischen Wirkungen.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Bindungsaffinität und Aktivierungsprofils für den GPR120-Rezeptor einzigartig. Er hat in präklinischen Studien vielversprechende Ergebnisse hinsichtlich der Verbesserung der Glukosetoleranz und Insulinsensitivität gezeigt, was ihn zu einem wertvollen Kandidaten für die weitere Medikamentenentwicklung macht .
Wirkmechanismus
Target of Action
The primary target of GPR120 Agonist 2 is GPR120 , also known as Free Fatty Acid Receptor 4 (FFAR4) . This receptor is activated by medium-chain and long-chain fatty acids . It plays a crucial role in mediating the beneficial effects of free fatty acids, particularly ω-3 fatty acids, on metabolic and inflammatory pathways .
Mode of Action
GPR120 Agonist 2 interacts with its target, GPR120, by entering the active site of the receptor and interacting with ARG99 . This interaction activates GPR120, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1) . GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Biochemical Pathways
The activation of GPR120 by the agonist leads to the stimulation of PI3K/Akt/GLUT4 signaling pathways . This results in the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake in cells . Additionally, GPR120 is a PPARγ target gene in adipocytes, and GPR120 augments PPARγ activity by inducing the endogenous ligand 15d-PGJ2 and by blocking ERK-mediated inhibition of PPARγ .
Pharmacokinetics
The pharmacokinetic properties of GPR120 Agonist 2 are designed to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 . This results in excellent GPR120 agonistic activity and could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Result of Action
The action of GPR120 Agonist 2 leads to a reduction in blood glucose levels, as it enhances the glucose-dependent secretion of insulin from pancreatic beta cells . It also shows good anti-hyperglycemic effects in diet-induced obese (DIO) mice .
Action Environment
The action of GPR120 Agonist 2 is influenced by environmental factors such as diet. For instance, the compound displayed good antidiabetic effects in diet-induced obese (DIO) mice . Furthermore, GPR120 is preferentially expressed in the intestines, and its activation can be stimulated by long-chain free fatty acids to increase the secretion of GLP-1 from intestinal endocrine cells . This suggests that the dietary environment can influence the efficacy of GPR120 Agonist 2.
Biochemische Analyse
Biochemical Properties
GPR120 Agonist 2 plays a significant role in biochemical reactions. It interacts with the GPR120 receptor, which is activated by free fatty acids . This interaction stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin that can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Cellular Effects
GPR120 Agonist 2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GPR120 Agonist 2 promotes adipogenesis by activating PPARγ and elevating the expression of key adipogenic genes via [Ca 2+]i and ERK1/2 signal pathway in 3T3L1 cells .
Molecular Mechanism
The molecular mechanism of GPR120 Agonist 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular simulations have shown that GPR120 Agonist 2 can enter the active site of GPR120 and interact with ARG99 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GPR120 Agonist 2 change over time. It has been observed that GPR120 Agonist 2 could reduce the blood glucose of normal mice in a dose-dependent manner . Moreover, it showed good anti-hyperglycemic effects in diet-induced obese (DIO) mice .
Dosage Effects in Animal Models
The effects of GPR120 Agonist 2 vary with different dosages in animal models. It has been observed that GPR120 Agonist 2 could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Metabolic Pathways
GPR120 Agonist 2 is involved in several metabolic pathways. It interacts with the GPR120 receptor, which is known to regulate energy homeostasis and inflammation when combined with a high-fat diet .
Subcellular Localization
It is known that the GPR120 receptor, with which GPR120 Agonist 2 interacts, is located on the cell surface . Therefore, it is likely that GPR120 Agonist 2 is also located in the vicinity of the cell membrane where it can interact with the GPR120 receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GPR120 Agonist 2 involves several key steps:
Chloroacetylation: Chloroacetyl chloride is reacted with a base such as triethylamine in dichloromethane at 0°C overnight to yield the chloroacetylated intermediate.
Esterification: The intermediate is then reacted with methyl 3-(4-hydroxyphenyl)butanoate or methyl 2-(4-hydroxy-2-methylphenoxy)acetate in the presence of potassium carbonate in dimethylformamide at room temperature for 12 hours.
Industrial Production Methods: Industrial production of GPR120 Agonist 2 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Reaktionstypen: GPR120-Agonist 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Tetrahydrofuran.
Substitution: Natriumiodid in Aceton oder Kaliumfluorid in Dimethylsulfoxid.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und substituierte Analoga von this compound .
Vergleich Mit ähnlichen Verbindungen
TUG-891: Another GPR120 agonist with similar pharmacological properties but different structural features.
Compound 11b: A novel GPR120 agonist with improved stability and hydrophilicity compared to GPR120 Agonist 2.
Compound 14d: Exhibits excellent agonistic activity and selectivity for GPR120, with potential antidiabetic effects.
Uniqueness: GPR120 Agonist 2 is unique due to its specific binding affinity and activation profile for the GPR120 receptor. It has shown promising results in preclinical studies for improving glucose tolerance and insulin sensitivity, making it a valuable candidate for further drug development .
Eigenschaften
IUPAC Name |
3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMUAMPZUHGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
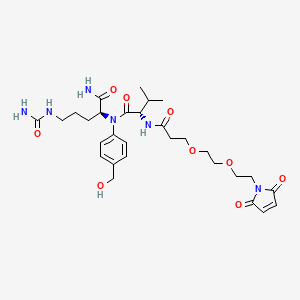
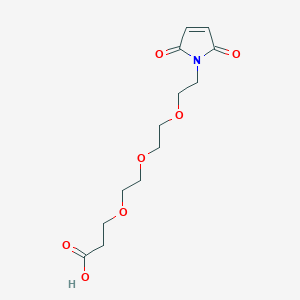
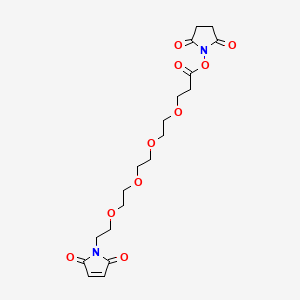
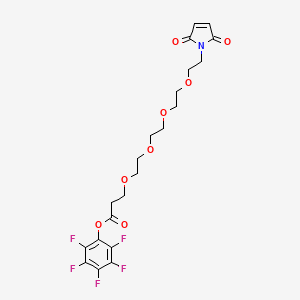
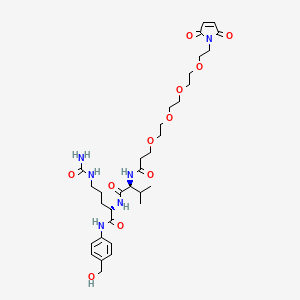


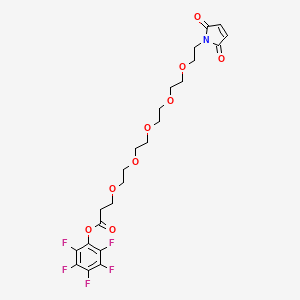





![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
